1-Chloro-1,1-difluoroethane

Description

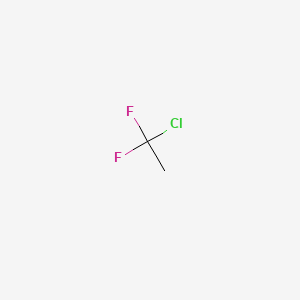

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-1,1-difluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3ClF2/c1-2(3,4)5/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHNZEZWIUMJCGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(F)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3ClF2 | |

| Record name | 1-CHLORO-1,1-DIFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10844 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9023960 | |

| Record name | 1-Chloro-1,1-difluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1-chloro-1,1-difluoroethane appears as a colorless, odorless gas shipped as a liquid under own vapor pressure. Contact with the unconfined liquid may cause frostbite by evaporative cooling. Easily ignited. Vapors heavier than air. A leak may be either liquid or vapor. May asphyxiate by the displacement of air. Prolonged exposure to fire or intense heat may cause the containers to violently rupture and rocket., Gas or Vapor; Liquid, A colorless gas shipped as a liquid under its own vapor pressure; [CAMEO] | |

| Record name | 1-CHLORO-1,1-DIFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10844 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethane, 1-chloro-1,1-difluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Chloro-1,1-difluoroethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2857 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

-9.1 °C | |

| Record name | 1-Chloro-1,1-difluoroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2881 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble in water; sol in benzene, In water, 1,400 mg/L at 25 °C | |

| Record name | 1-Chloro-1,1-difluoroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2881 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.107 g/cu m at 25 °C, Heat capacity = 1.2979 kJ/kg-K at 25 °C (liquid), 0.8792 kJ/kg-K at 25 °C (vapor at 101.3 kPa); liquid density = 1.113 at 25 °C; ozone depletion potential = 0.065; global warming potential = 0.44 | |

| Record name | 1-Chloro-1,1-difluoroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2881 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

Vapor pressure = 200 kPa at 21 °C, 669 kPa at 54 °C, Vapor pressure: 0.075 mm Hg at -123 °C (extrapolated); 0.750 mm Hg at -107 °C (extrapolated); 7.50 mm Hg at -85.3 °C; 75.0 mm Hg at -55.4 °C; 750 mm Hg at -10.5 °C, 2,540 mm Hg at 25 °C /calculated from experimentally derived coefficients/ | |

| Record name | 1-Chloro-1,1-difluoroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2881 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

1,1-Difluoro-1-chloroethane has a minimum purity of 98.0%., Impurities in HCFC 142b have been reported at levels of 0.06% HCFC 141b, very much smaller levels of HCFC-22, CFC-11, HFC-152a, CFC-113 and traces of other compounds. | |

| Record name | 1-Chloro-1,1-difluoroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2881 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless gas | |

CAS No. |

75-68-3 | |

| Record name | 1-CHLORO-1,1-DIFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10844 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Chloro-1,1-difluoroethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-1,1-difluoroethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, 1-chloro-1,1-difluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Chloro-1,1-difluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-1,1-difluoroethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.811 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-CHLORO-1,1-DIFLUOROETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FUC3XHA6GY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Chloro-1,1-difluoroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2881 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-130.8 °C | |

| Record name | 1-Chloro-1,1-difluoroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2881 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Chloro-1,1-difluoroethane: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-1,1-difluoroethane, also known as HCFC-142b, is a hydrochlorofluorocarbon (HCFC) with the chemical formula C₂H₃ClF₂.[1] It is a colorless and odorless gas under standard conditions, often shipped as a liquefied gas under its own vapor pressure.[2] Historically, it has been utilized as a refrigerant, a blowing agent for foam plastics, and as a chemical intermediate, notably in the production of polyvinylidene fluoride (PVDF).[1][3] This document provides a comprehensive overview of its chemical properties, structure, and relevant experimental data.

Chemical and Physical Properties

This compound is a highly flammable gas.[1] Its key physical and chemical properties are summarized in the tables below for easy reference.

General Properties

| Property | Value |

| IUPAC Name | This compound[2] |

| Synonyms | HCFC-142b, R-142b, Freon 142b[1][4] |

| CAS Number | 75-68-3[1] |

| Molecular Formula | C₂H₃ClF₂[1] |

| Molecular Weight | 100.495 g/mol [4] |

| Appearance | Colorless gas[1] |

| Odor | Slightly ether-like[3] |

Physicochemical Data

| Property | Value |

| Boiling Point | -9.6 °C[1] |

| Melting Point | -130.8 °C[1] |

| Density (liquid) | 1.1132 g/cm³[5] |

| Vapor Pressure | 0.34 MPa at 20°C[3] |

| Water Solubility | 1.4 g/L at 20°C[3] |

| Octanol-Water Partition Coefficient (Log Kow) | 1.62 - 2.05 (calculated)[3] |

| Autoignition Temperature | 632 °C[1] |

| Flash Point | Not applicable (flammable gas)[3] |

| Flammability Limits in Air | 5.5 - 17.5 % (v/v)[3] |

Molecular Structure

The structure of this compound consists of a central carbon atom bonded to a methyl group, a chlorine atom, and two fluorine atoms.

Structural Identifiers

| Identifier Type | Identifier |

| SMILES | CC(F)(F)Cl[2] |

| InChI | InChI=1S/C2H3ClF2/c1-2(3,4)5/h1H3[2] |

| InChIKey | BHNZEZWIUMJCGF-UHFFFAOYSA-N[2] |

While specific bond lengths and angles require detailed spectroscopic or computational analysis, the geometry around the central carbon atom is tetrahedral.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

-

Mass Spectrometry: The electron ionization mass spectrum is available through the NIST Chemistry WebBook.[6]

-

Infrared (IR) Spectroscopy: The gas-phase IR spectrum is also available from the NIST Chemistry WebBook.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 19F NMR data has been reported.[8] SpectraBase provides access to various NMR, FTIR, and MS spectra for this compound.[9]

Reactivity and Decomposition

This compound is generally chemically inert under many conditions.[2] However, it can react violently with strong reducing agents, such as active metals.[10] It can also react with strong oxidizing agents, particularly at elevated temperatures.[10] When heated to decomposition, it emits toxic fumes of hydrogen fluoride and hydrogen chloride.[2]

Thermal Decomposition Pathway

A significant industrial process involving this compound is its pyrolysis to produce vinylidene fluoride (VDF), a valuable monomer.[11] This thermal dehydrochlorination reaction is typically carried out at high temperatures.

Caption: Pyrolysis of HCFC-142b to VDF.

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. A common industrial method involves the reaction of 1,1,1-trichloroethane with anhydrous hydrofluoric acid.

Method 1: Fluorination of 1,1,1-Trichloroethane

-

Reactants: 1,1,1-trichloroethane and anhydrous hydrofluoric acid.[12]

-

Catalyst: Antimony pentachloride dissolved in a halogenated hydrocarbon solvent (e.g., chloroform).[13]

-

Procedure: 1,1,1-trichloroethane and anhydrous hydrofluoric acid are continuously fed into a reactor containing the catalyst solution. The reaction temperature is maintained between 0°C and 80°C.[13] The product gases are passed through a distillation column to separate this compound. The molar ratio of hydrofluoric acid to 1,1,1-trichloroethane can be varied to control the product distribution.[13]

Method 2: Vapor Phase Fluorination of 1,1-Dichloroethylene (VDC)

-

Reactants: 1,1-dichloroethylene (VDC) and hydrogen fluoride (HF).[14]

-

Catalyst: Antimony pentachloride (SbCl₅) supported on a suitable substrate.[14]

-

Procedure: The reaction is conducted in a Monel reactor heated to approximately 100°C at atmospheric pressure. Gaseous HF and VDC are introduced into the reactor over the activated catalyst. The mole ratio of HF to VDC is typically high (e.g., 8:1). The contact time is around 10 seconds. The reactor effluent is monitored by in-line gas chromatography to determine the conversion of VDC and the yield of the desired product.[14]

Caption: Synthetic routes to HCFC-142b.

Safety and Handling

This compound is an extremely flammable gas and can form explosive mixtures with air.[10] It is important to prevent the accumulation of vapors in confined areas and to keep it away from ignition sources.[15] Contact with the liquefied gas can cause frostbite.[2] Inhalation of high concentrations can have anesthetic effects and may cause dizziness, headache, and lightheadedness.[3][16] At extremely high concentrations, it can act as an asphyxiant by displacing oxygen.[2] Fire may produce irritating and toxic gases such as hydrogen fluoride, hydrogen chloride, and phosgene.[16]

Environmental Impact

This compound is a hydrochlorofluorocarbon (HCFC) and has been recognized as an ozone-depleting substance, although its ozone depletion potential (ODP) of 0.07 is significantly lower than that of CFCs like CFC-11.[1] It is also a potent greenhouse gas with a 100-year global warming potential estimated to be between 2300 and 5000.[1] Due to these environmental concerns, its production and use have been regulated under international agreements such as the Montreal Protocol.[1]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C2H3ClF2 | CID 6388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. arkema.com [arkema.com]

- 4. Ethane, 1-chloro-1,1-difluoro- [webbook.nist.gov]

- 5. This compound - Wikidata [wikidata.org]

- 6. Ethane, 1-chloro-1,1-difluoro- [webbook.nist.gov]

- 7. Ethane, 1-chloro-1,1-difluoro- [webbook.nist.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. spectrabase.com [spectrabase.com]

- 10. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. researchgate.net [researchgate.net]

- 12. US4849555A - Synthesis of 1-chloro-1, 1-difluoroethane - Google Patents [patents.google.com]

- 13. US4091043A - Process for the preparation of this compound and/or 1,1,1-trifluoroethane - Google Patents [patents.google.com]

- 14. This compound synthesis - chemicalbook [chemicalbook.com]

- 15. airgas.com [airgas.com]

- 16. nj.gov [nj.gov]

An In-depth Technical Guide to the Physicochemical Properties of HCFC-142b for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-chloro-1,1-difluoroethane (HCFC-142b), a hydrochlorofluorocarbon. The information presented herein is intended for research and scientific applications, offering key data, experimental methodologies, and safety considerations.

Core Physicochemical Properties

HCFC-142b is a colorless gas at standard conditions with a faint ethereal odor.[1] It is primarily known for its application as a refrigerant and a blowing agent for foam plastics.[2] While its use is being phased out due to its contribution to ozone depletion and global warming, its well-characterized properties make it a subject of interest in various research contexts.[2]

Identification and General Properties

| Property | Value |

| Chemical Name | This compound |

| Synonyms | R-142b, Freon 142b |

| Molecular Formula | C₂H₃ClF₂ or CH₃CClF₂ |

| Molecular Weight | 100.5 g/mol [3][4][5] |

| CAS Number | 75-68-3 |

| Appearance | Clear, colorless liquid and vapor[1] |

| Odor | Faint ethereal odor[1] |

Thermodynamic Properties

| Property | Value |

| Boiling Point | -9.2 °C to -10 °C[3][4] |

| Melting Point | -131 °C[3][5] |

| Critical Temperature | 136.45 °C[4] |

| Critical Pressure | 4.15 MPa[4] |

| Critical Density | 0.435 g/cm³[4] |

| Vapor Pressure | 44.7 psia @ 21 °C[1] |

| Vapor Density (air=1) | 3.49 to 3.5[3][6] |

| Liquid Density | 1.096 g/cm³[4] |

| Latent Heat of Vaporization at Boiling Point | 215 kJ/kg[4] |

| Specific Heat of Liquid (30°C) | 1.34 kJ/kg·K[4] |

Solubility and Partition Coefficient

| Property | Value |

| Solubility in Water (25°C) | Slightly soluble; 0.14 W% to 1.9 g/l[1][4][6] |

| Partition Coefficient (n-octanol/water), Log Pow | 1.59 |

Safety and Environmental Data

| Property | Value |

| Flammability | Flammable |

| Lower and Upper Explosive Limits (LEL/UEL) | 6.2% - 18% in air[1] |

| Autoignition Temperature | 632 °C |

| Ozone Depletion Potential (ODP) | 0.06 to 0.07[2][4] |

| Global Warming Potential (GWP, 100-year) | 2310[7] |

| Atmospheric Lifetime | Approximately 17 years[2] |

Experimental Protocols

The following sections outline generalized experimental methodologies for determining key physicochemical properties of HCFC-142b. These protocols are based on standard methods for liquefied gases and refrigerants.

Determination of Liquid Density by Pressure Hydrometer (Based on ASTM D1657)

This method covers the determination of the density of light hydrocarbons, including liquefied petroleum gases like HCFC-142b.

Apparatus:

-

Pressure hydrometer cylinder: A transparent cylinder capable of withstanding the vapor pressure of HCFC-142b, equipped with valves, a pressure gauge, and a port for a thermohydrometer.

-

Thermohydrometer: A calibrated hydrometer with an integral thermometer.

-

Constant-temperature bath.

Procedure:

-

Apparatus Preparation: Ensure the pressure hydrometer cylinder is clean and dry. Purge the cylinder with a small amount of HCFC-142b vapor to remove any air.

-

Sample Introduction: Connect the cylinder to the HCFC-142b sample source. Carefully introduce the liquid HCFC-142b into the cylinder, allowing it to fill to a level where the thermohydrometer floats freely.

-

Equilibration: Place the sealed cylinder in the constant-temperature bath set to the desired measurement temperature. Allow the system to reach thermal equilibrium, which is indicated by a stable temperature reading on the thermohydrometer.

-

Measurement: Once equilibrated, read the density from the hydrometer scale and the temperature from the integrated thermometer.

-

Data Correction: If necessary, apply corrections to the observed density to obtain the density at a reference temperature using standard tables or equations of state.

Determination of Solubility in a Polymer by Volumetric Method

This method is used to measure the solubility of a gas, such as HCFC-142b, in a molten polymer.

Apparatus:

-

High-pressure view cell with a known volume.

-

Magnetic stirrer.

-

Precision pressure transducer.

-

Temperature control system.

-

Gas injection system with a known volume.

Procedure:

-

Sample Preparation: A known mass of the polymer is placed in the high-pressure view cell.

-

System Purging: The cell is sealed and purged with a low pressure of HCFC-142b to remove air. The cell is then evacuated.

-

Heating and Equilibration: The cell is heated to the desired experimental temperature, and the polymer is allowed to melt and reach thermal equilibrium.

-

Gas Injection: A known amount of HCFC-142b from the injection system is introduced into the cell.

-

Dissolution and Pressure Monitoring: The magnetic stirrer is activated to facilitate the dissolution of HCFC-142b into the molten polymer. The pressure inside the cell is continuously monitored.

-

Equilibrium Determination: The system is considered to be at equilibrium when the pressure inside the cell remains constant over a significant period.

-

Solubility Calculation: The amount of dissolved HCFC-142b is calculated from the initial and final pressures and the known volumes of the cell and injection system, taking into account the gas phase non-ideality. The solubility is then expressed as the mass of gas per mass of polymer.

Determination of Enthalpy of Vaporization by Differential Scanning Calorimetry (DSC)

This technique measures the heat flow associated with the vaporization of a liquid.

Apparatus:

-

Differential Scanning Calorimeter (DSC).

-

Pierced, volatile sample pans.

-

Syringe for sample loading.

Procedure:

-

Instrument Calibration: Calibrate the DSC for temperature and heat flow using appropriate standards.

-

Sample Preparation: A small, accurately weighed amount (typically a few milligrams) of liquid HCFC-142b is hermetically sealed in a volatile sample pan. The pan is then pierced to allow for vaporization during the experiment.

-

DSC Measurement: The sample pan and a reference pan are placed in the DSC cell. The temperature is ramped up at a controlled rate.

-

Data Acquisition: The DSC measures the differential heat flow between the sample and the reference as a function of temperature.

-

Peak Analysis: When the boiling point of HCFC-142b is reached, a large endothermic peak will be observed in the thermogram. The area under this peak is integrated to determine the heat of vaporization.

-

Calculation: The enthalpy of vaporization is calculated by dividing the measured heat of vaporization by the initial mass of the sample.

Visualizations

Logical Workflow for Vapor Pressure Measurement

The following diagram illustrates a generalized workflow for the experimental determination of the vapor pressure of HCFC-142b.

Caption: Generalized workflow for determining the vapor pressure of HCFC-142b.

References

- 1. store.astm.org [store.astm.org]

- 2. vernier.com [vernier.com]

- 3. Lin-Tech: Density of LPG and of Light Hydrocarbons [lin-tech.ch]

- 4. calnesis.com [calnesis.com]

- 5. calnesis.com [calnesis.com]

- 6. PT-D1657-3004 Pressure Hydrometer Apparatus [labgeni.com]

- 7. Measuring the density of liquefied petroleum gas (LPG) | Anton Paar Wiki [wiki.anton-paar.com]

An In-Depth Technical Guide to 1-Chloro-1,1-difluoroethane (CAS Number 75-68-3)

This technical guide provides a comprehensive overview of the scientific data available for 1-Chloro-1,1-difluoroethane, also known as HCFC-142b. The information is tailored for researchers, scientists, and drug development professionals, presenting key physicochemical, toxicological, and environmental data in a structured format.

Physicochemical Properties

This compound is a colorless, nearly odorless, and highly flammable gas under standard conditions.[1][2] It is typically shipped as a liquefied gas under its own vapor pressure.[2] Key quantitative physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂H₃ClF₂ | [2] |

| Molecular Weight | 100.49 g/mol | [2] |

| Melting Point | -130.8 °C | [2] |

| Boiling Point | -9.1 to -10 °C | [1][2] |

| Vapor Pressure | 2540 mmHg at 25 °C | [1] |

| Water Solubility | 1,400 mg/L at 25 °C | [2] |

| Log Octanol-Water Partition Coefficient (Log Kow) | 1.62 - 2.05 (calculated) | [3] |

| Henry's Law Constant | 0.0588 atm·m³/mol at 25 °C | [2] |

| Autoignition Temperature | 632 °C | [2] |

| Flammability Limits in Air | 5.5 - 17.9 % (v/v) | [3] |

Toxicological Data

This compound exhibits low acute toxicity.[4] Inhalation of high concentrations can lead to central nervous system depression and cardiac sensitization.[4] Due to its gaseous state at room temperature, oral and dermal acute toxicity are not considered relevant routes of exposure for this substance.[3]

| Endpoint | Species | Route | Value | Reference |

| Acute Toxicity | Rat | Inhalation | LC50 (6h): > 1,640,000 mg/m³ (> 400,000 ppm) | [4] |

| Subchronic Toxicity | Rat | Inhalation | NOAEL (104 weeks): 20,000 ppm (82,000 mg/m³) | [1][4] |

| Subchronic Toxicity | Dog | Inhalation | NOAEL (3 months): 10,000 ppm (41,000 mg/m³) | [4] |

| Carcinogenicity | Rat | Inhalation | No carcinogenic effect observed at concentrations up to 20,000 ppm over a lifetime exposure. | [4] |

| Mutagenicity (in vitro) | Bacteria (Ames test) | - | Mutagenic | [4] |

| Mutagenicity (in vivo) | Rat (Bone Marrow Cytogenetic Assay) | Inhalation | Inactive | [4] |

| Mutagenicity (in vivo) | Rat (Dominant Lethal Assay) | Inhalation | Inactive | [4] |

| Reproductive/Developmental Toxicity | Rat | Inhalation | No teratogenic, embryo/foetotoxic effects, or maternal toxicity observed up to 10,000 ppm. | [4] |

Environmental Impact

As a hydrochlorofluorocarbon (HCFC), this compound contributes to both ozone depletion and global warming.[2] Its production and consumption are regulated under the Montreal Protocol.[4] Due to its volatility, if released, it is expected to partition primarily to the atmosphere.[3] It is not readily biodegradable in water.[4]

| Parameter | Value | Reference |

| Ozone Depletion Potential (ODP) | 0.065 - 0.07 | [2][4] |

| Global Warming Potential (GWP, 100-year) | 1800 - 5000 | [2][4] |

| Atmospheric Lifetime | ~17 - 18.5 years | [2][4] |

| Biodegradation in Water | ~5% after 28 days (not readily biodegradable) | [4] |

| Bioaccumulation Potential | Not expected to bioaccumulate (Log Kow < 3) | [4] |

Experimental Protocols

Detailed experimental protocols for the key toxicological studies are often proprietary. However, based on OECD SIDS (Screening Information Dataset) reports and other regulatory documents, the methodologies can be summarized as follows. These summaries are based on established OECD guidelines for chemical testing.

Acute Inhalation Toxicity (OECD 403 Guideline, adapted)

-

Objective: To determine the median lethal concentration (LC50) from short-term exposure.

-

Species: Rat (e.g., Charles River CD strain).[4]

-

Methodology: Groups of male and female rats (e.g., 5 per sex per dose) were exposed to the test substance as a gas in air.[4] The exposure was dynamic in an inhalation chamber for a fixed duration, typically 6 hours.[4] Animals were observed for mortality and clinical signs of toxicity during exposure and for a 14-day post-exposure period.[4] Necropsies were performed on all animals. The study cited used concentrations of 200,000 ppm and 400,000 ppm.[4]

Carcinogenicity Study (Long-term Inhalation)

-

Objective: To assess the carcinogenic potential of the substance over a lifetime of exposure.

-

Species: Rat (e.g., Sprague-Dawley).[1]

-

Methodology: The study referenced a two-year (lifetime) inhalation toxicity study.[4] Animals were exposed via whole-body inhalation for 6 hours/day, 5 days/week.[4] The concentrations tested were up to 82,000 mg/m³ (20,000 ppm).[4] Comprehensive evaluations included clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, and detailed histopathological examinations of all major tissues and organs.[1]

Bacterial Reverse Mutation Assay (Ames Test, OECD 471 Guideline, adapted)

-

Objective: To assess the potential for the substance to induce gene mutations in bacteria.

-

Methodology: The substance was tested for mutagenicity in vitro on bacteria (specifically Salmonella typhimurium strains).[4] Given its gaseous nature, specialized exposure systems such as sealed chambers or desiccators are typically used to ensure the bacteria are exposed to the test article. The assay is conducted with and without an exogenous metabolic activation system (S9 mix from rat liver) to mimic mammalian metabolism. The ability of the chemical to cause a reversion of the bacterial mutation, allowing them to grow on a minimal medium, is measured. A positive result indicates mutagenic potential.[4]

Developmental Toxicity Study (OECD 414 Guideline, adapted)

-

Objective: To assess the potential for adverse effects on the developing fetus and the pregnant female.

-

Species: Rat.[4]

-

Methodology: Pregnant female rats were exposed to the test substance via inhalation during the critical period of organogenesis (e.g., gestation days 6 through 15).[5] The study cited used concentrations up to 41,000 mg/m³ (10,000 ppm).[4] Dams were monitored for clinical signs of toxicity, body weight changes, and food consumption. Just prior to term, females were euthanized, and uterine contents were examined. Evaluations included the number of corpora lutea, implantations, resorptions, and live/dead fetuses. Fetuses were weighed and examined for external, visceral, and skeletal abnormalities.[5]

Visualization of Physicochemical Properties and Environmental Impact

The following diagram illustrates the logical flow from the inherent properties of this compound to its environmental fate and impact.

Caption: Logical flow from properties to environmental impact of HCFC-142b.

References

An In-depth Technical Guide to the ¹⁹F NMR Chemical Shifts of 1-Chloro-1,1-difluoroethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy of 1-Chloro-1,1-difluoroethane (HCFC-142b). It is designed to be a comprehensive resource for researchers and professionals in the fields of chemistry and drug development who utilize ¹⁹F NMR for structural elucidation and molecular characterization. This document summarizes the key NMR parameters for this compound, outlines a detailed experimental protocol for its analysis, and provides a visual representation of the analytical workflow.

Introduction to ¹⁹F NMR Spectroscopy

Fluorine-19 (¹⁹F) NMR spectroscopy is a powerful analytical technique for the characterization of organofluorine compounds. The ¹⁹F nucleus possesses a nuclear spin of ½ and is 100% naturally abundant, making it a highly sensitive nucleus for NMR detection. A key advantage of ¹⁹F NMR is its wide range of chemical shifts, which provides excellent signal dispersion and reduces the likelihood of signal overlap, even in complex molecules. The chemical shift of a fluorine nucleus is highly sensitive to its local electronic environment, making ¹⁹F NMR an invaluable tool for identifying and differentiating between fluorine atoms in various chemical settings.

¹⁹F NMR Data for this compound

The ¹⁹F NMR spectrum of this compound (CH₃CF₂Cl) is characterized by a single resonance signal due to the chemical equivalence of the two fluorine atoms. This signal is split into a triplet by the three neighboring protons of the methyl group. The key NMR parameters are summarized in the table below.

| Parameter | Value | Reference Compound | Solvent | Reference |

| ¹⁹F Chemical Shift (δ) | -86.5 ppm | CCl₃F | Not specified | [1] |

| ¹H-¹⁹F Coupling Constant (³JHF) | Not explicitly found | - | - | - |

Note: The coupling constant was not explicitly found in the available literature but is expected for the CH₃-CF₂- moiety.

Experimental Protocol for ¹⁹F NMR Analysis

The following section details a generalized experimental protocol for acquiring the ¹⁹F NMR spectrum of a volatile fluorinated compound like this compound. This protocol is based on standard practices in NMR spectroscopy.

Sample Preparation

Given that this compound is a gas at room temperature, a specialized sample preparation technique is required.

-

Materials:

-

High-pressure NMR tube with a suitable valve (e.g., J-Young tube).

-

Gas-tight syringe.

-

Deuterated solvent (e.g., CDCl₃) containing a reference standard (e.g., 0.05% v/v CCl₃F).

-

This compound gas.

-

Vacuum line.

-

-

Procedure:

-

Introduce a small amount of the deuterated solvent containing the reference standard into the high-pressure NMR tube.

-

Freeze the solvent using a liquid nitrogen bath.

-

Evacuate the NMR tube using a vacuum line to remove air.

-

Introduce a controlled amount of this compound gas into the NMR tube using a gas-tight syringe.

-

Seal the NMR tube valve.

-

Allow the tube to warm to room temperature, ensuring the gas dissolves in the solvent.

-

NMR Instrument Parameters

The following are typical acquisition parameters for a ¹⁹F NMR experiment on a standard NMR spectrometer.

-

Spectrometer: A high-resolution NMR spectrometer equipped with a fluorine-observe probe.

-

Nucleus: ¹⁹F

-

Frequency: As per the instrument's magnetic field strength (e.g., 470 MHz for an 11.7 T magnet).

-

Reference: CCl₃F (Trichlorofluoromethane) at 0.0 ppm.[1]

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

-

Acquisition Parameters:

-

Spectral Width (SW): A wide spectral width is initially recommended to locate the signal (e.g., 200-300 ppm), which can then be narrowed.

-

Number of Scans (NS): Typically 16 to 64 scans are sufficient due to the high sensitivity of ¹⁹F.

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time (AQ): 1-2 seconds.

-

-

Processing Parameters:

-

Apodization: Exponential multiplication with a line broadening factor of 0.3 Hz.

-

Phasing: Automatic or manual phase correction.

-

Baseline Correction: Automatic baseline correction.

-

Experimental Workflow Diagram

The logical flow of the experimental process for determining the ¹⁹F NMR chemical shift of this compound can be visualized as follows:

Caption: Experimental workflow for ¹⁹F NMR analysis.

Conclusion

This technical guide provides essential information on the ¹⁹F NMR chemical shifts of this compound for researchers and professionals in drug development and chemical sciences. The provided data and experimental protocol serve as a valuable resource for the characterization of this and similar fluorinated compounds. The high sensitivity and wide chemical shift dispersion of ¹⁹F NMR make it an indispensable tool for the unambiguous identification and structural elucidation of fluorinated molecules.

References

In-Depth Technical Guide on the Gas Phase Kinetics of 1-Chloro-1,1-difluoroethane (HCFC-142b)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-1,1-difluoroethane, also known as HCFC-142b, is a hydrochlorofluorocarbon (HCFC) with the chemical formula CH₃CClF₂. It has been used as a refrigerant, a blowing agent for foam plastics, and as a chemical intermediate.[1] Due to its contribution to ozone depletion and its global warming potential, understanding its atmospheric fate is of significant importance.[1] This technical guide provides a comprehensive overview of the gas phase kinetics of HCFC-142b, focusing on its reactions with key atmospheric oxidants, its thermal decomposition, and its photolytic degradation. The information presented herein is crucial for atmospheric modeling and for the development of environmentally safer alternatives.

Atmospheric Reactions

The dominant gas-phase loss processes for this compound in the troposphere are reactions with the hydroxyl radical (OH) and the chlorine atom (Cl).

Reaction with Hydroxyl Radical (OH)

The reaction of HCFC-142b with the hydroxyl radical proceeds via hydrogen abstraction from the methyl group:

CH₃CClF₂ + OH → CH₂CClF₂ + H₂O

The resulting haloalkyl radical (CH₂CClF₂) rapidly reacts with molecular oxygen in the atmosphere, leading to the formation of an aldehyde, which further degrades to produce carbonyl difluoride (CF₂=O), hydrogen fluoride (HF), and carbon dioxide (CO₂).[2]

Kinetic Data

The temperature-dependent rate constant for the reaction of HCFC-142b with the OH radical has been evaluated, and the recommended Arrhenius expression over the temperature range of 220-400 K is:

kOH(T) = 9.6 x 10⁻¹³ exp(-1650 ± 250 / T) cm³ molecule⁻¹ s⁻¹

At 298 K (25 °C), the rate constant is approximately 3.06 x 10⁻¹⁵ cm³ molecule⁻¹ s⁻¹.[3]

Reaction with Chlorine Atom (Cl)

Similar to the reaction with the OH radical, the reaction with atomic chlorine also proceeds through hydrogen abstraction:

CH₃CClF₂ + Cl → CH₂CClF₂ + HCl

Kinetic Data

While extensive data for the reaction of chlorine atoms with various hydrocarbons and their halogenated derivatives are available, a specific temperature-dependent rate expression for the reaction with this compound is not readily found in evaluated kinetic databases. However, studies on similar fluoroethanes suggest that the reaction is significant in environments with elevated chlorine atom concentrations.[4] Further experimental work is required to determine the precise Arrhenius parameters for this reaction.

Reaction Products

Based on studies of similar compounds, the primary products of the reaction of HCFC-142b with chlorine atoms are expected to be the CH₂CClF₂ radical and hydrogen chloride (HCl). The subsequent reactions of the CH₂CClF₂ radical in the atmosphere would lead to the formation of oxygenated products.[2][5]

Thermal Decomposition

The thermal decomposition of this compound is a crucial industrial process, primarily for the production of vinylidene fluoride (VDF, CH₂=CF₂), a valuable monomer for fluoropolymers.[6] The decomposition proceeds mainly through the elimination of hydrogen chloride (HCl):

CH₃CClF₂ → CH₂=CF₂ + HCl

A minor reaction channel involving the elimination of hydrogen fluoride (HF) to produce 1-chloro-1-fluoroethylene has also been observed.[7]

Kinetic Data

The industrial pyrolysis of HCFC-142b is typically carried out at temperatures between 550 and 700 °C. Theoretical calculations have provided insights into the energetics of the decomposition pathways. The activation energies for the HCl and HF elimination channels have been calculated to be approximately 225.49 kJ/mol and 271.15 kJ/mol, respectively, at 600 °C.

Upon exposure to flames or red-hot metal surfaces, this compound decomposes to form toxic and corrosive products, including hydrofluoric acid (HF), hydrochloric acid (HCl), phosgene (COCl₂), and carbonyl fluoride (COF₂).[2]

Photolysis

The photolysis of this compound in the stratosphere is a potential, albeit slow, degradation pathway. The absorption of ultraviolet (UV) radiation can lead to the cleavage of the C-Cl bond, releasing a chlorine atom which can then participate in catalytic ozone depletion cycles.[3]

Photolysis Data

σ₁₉₃.₃ (CH₃CClF₂) = 0.58 x 10⁻²⁰ cm² molecule⁻¹

The determination of wavelength-dependent quantum yields for the photodissociation process is necessary for accurate modeling of its atmospheric photolytic lifetime.

Quantitative Data Summary

| Reaction | Parameter | Value | Temperature (K) | Reference(s) |

| CH₃CClF₂ + OH | k298K (cm³ molecule⁻¹ s⁻¹) | 3.06 x 10⁻¹⁵ | 298 | [3] |

| Arrhenius Expression (cm³ molecule⁻¹ s⁻¹) | 9.6 x 10⁻¹³ exp(-1650 ± 250 / T) | 220 - 400 | [8] | |

| CH₃CClF₂ + Cl | Arrhenius Parameters | Not available in evaluated databases. | - | - |

| Thermal Decomposition (HCl elimination) | Activation Energy (kJ/mol) | ~225.49 | 873 | |

| Thermal Decomposition (HF elimination) | Activation Energy (kJ/mol) | ~271.15 | 873 | |

| Photolysis | Absorption Cross-section at 193.3 nm (cm² molecule⁻¹) | 0.58 x 10⁻²⁰ | Room | |

| Quantum Yield | Wavelength-dependent data not available. | - | - |

Experimental Protocols

The kinetic data presented in this guide have been primarily obtained through two well-established experimental techniques: Flash Photolysis-Resonance Fluorescence (FP-RF) and the Relative Rate (RR) method .

Flash Photolysis-Resonance Fluorescence (FP-RF)

This is an absolute method for determining rate constants. A typical experimental setup involves:

-

Reactant Generation: A precursor molecule is photolyzed by a short, intense pulse of light (e.g., from an excimer laser) to generate the radical of interest (e.g., OH or Cl) in a temperature-controlled reaction cell. For OH radical studies, the photolysis of H₂O₂ or HNO₃ is often used. For Cl atoms, Cl₂ is the common precursor.

-

Reaction Monitoring: The concentration of the radical is monitored over time in the presence of an excess of the reactant (HCFC-142b). This is achieved by resonance fluorescence, where a light source (a resonance lamp) excites the radical to a higher electronic state, and the subsequent fluorescence is detected by a photomultiplier tube.

-

Data Analysis: The decay of the fluorescence signal, which is proportional to the radical concentration, follows pseudo-first-order kinetics. By measuring the decay rate at different concentrations of HCFC-142b, the bimolecular rate constant can be determined.

A schematic of a typical flash photolysis-resonance fluorescence apparatus is shown below.

Relative Rate Method

The relative rate method is a widely used technique that determines the rate constant of a reaction of interest relative to a reference reaction with a well-known rate constant.[3][9] The general procedure is as follows:

-

Reaction Mixture Preparation: A mixture containing the target compound (HCFC-142b), a reference compound (e.g., another hydrocarbon or halocarbon with a known reaction rate with the radical), and a radical precursor is prepared in a reaction chamber (e.g., a Teflon bag or a glass vessel).

-

Reaction Initiation: The radical reaction is initiated, typically by photolysis of the precursor (e.g., photolysis of Cl₂ to generate Cl atoms, or photolysis of CH₃ONO in the presence of NO and air to generate OH radicals).

-

Concentration Monitoring: The concentrations of the target and reference compounds are monitored over time using techniques such as Gas Chromatography with Flame Ionization Detection (GC-FID) or Fourier Transform Infrared (FTIR) spectroscopy.

-

Data Analysis: The relative loss of the target and reference compounds is used to calculate the unknown rate constant. Assuming the primary loss for both compounds is the reaction with the generated radical, the following relationship holds:

ln([Target]₀ / [Target]ₜ) / ln([Reference]₀ / [Reference]ₜ) = kTarget / kReference

where [ ]₀ and [ ]ₜ are the concentrations at the beginning and at time t, and k is the rate constant. By plotting ln([Target]₀ / [Target]ₜ) against ln([Reference]₀ / [Reference]ₜ), the slope of the resulting straight line gives the ratio of the rate constants.

Signaling Pathways and Logical Relationships

The degradation of this compound in the atmosphere is initiated by reaction with OH radicals or Cl atoms, leading to a cascade of subsequent reactions. The primary reaction pathways can be visualized as follows:

Conclusion

The gas-phase kinetics of this compound are dominated by its reaction with the hydroxyl radical in the troposphere, leading to an atmospheric lifetime of approximately 14 years.[3] While the reaction with chlorine atoms is also a potential degradation pathway, more quantitative data are needed to fully assess its importance. Thermal decomposition is a key industrial process for the production of valuable fluoropolymers. Photolysis in the stratosphere represents a minor but non-negligible loss process that contributes to ozone depletion. This guide provides a summary of the current understanding of the gas-phase kinetics of HCFC-142b, highlighting areas where further research is needed to refine our models of its atmospheric fate and environmental impact.

References

- 1. Flash Photolysis | Chem Lab [chemlab.truman.edu]

- 2. Absolute and relative-rate kinetics experiments and direct dynamics computations for the reaction of Br atoms with CH2ClBr - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. envchemgroup.com [envchemgroup.com]

- 4. Reactions of chlorine atoms with ethane, propane, isobutane, fluoroethane, 1,1-difluoroethane, 1,1,1-trifluoroethane and cyclopropane - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 5. encyclopedia.airliquide.com [encyclopedia.airliquide.com]

- 6. researchgate.net [researchgate.net]

- 7. Rate constants and atmospheric lifetimes for the reactions of OH radicals and Cl atoms with haloalkanes [ouci.dntb.gov.ua]

- 8. csl.noaa.gov [csl.noaa.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

Atmospheric chemistry and degradation pathways of HCFC-142b

An In-depth Guide for Researchers and Scientists on the Atmospheric Chemistry and Degradation Pathways of 1-chloro-1,1-difluoroethane (HCFC-142b)

Introduction

This compound, commonly known as HCFC-142b, is a hydrochlorofluorocarbon (HCFC) with the chemical formula CH₃CClF₂. It has been utilized as a refrigerant, a blowing agent for foam plastics, and a feedstock for the production of polyvinylidene fluoride (PVDF).[1] As a member of the HCFC family, it was introduced as a transitional replacement for chlorofluorocarbons (CFCs) due to its lower ozone depletion potential (ODP). However, HCFC-142b still contributes to ozone depletion and is also a potent greenhouse gas.[1] Consequently, its production and consumption have been phased out under the Montreal Protocol.[1][2] Understanding the atmospheric chemistry of HCFC-142b is crucial for assessing its environmental impact and the fate of its degradation products. This technical guide provides a comprehensive overview of the atmospheric degradation pathways of HCFC-142b, supported by quantitative data and detailed experimental methodologies.

Atmospheric Lifetime and Environmental Impact

HCFC-142b has a significant atmospheric lifetime, estimated to be around 17 to 21 years.[1][3] Its primary sink in the atmosphere is reaction with hydroxyl radicals (OH) in the troposphere.[3] Due to its extended lifetime, a fraction of emitted HCFC-142b can be transported to the stratosphere, where it can be destroyed by photolysis, though this is a minor loss process.[4] The environmental impact of HCFC-142b is characterized by its Ozone Depletion Potential (ODP) and Global Warming Potential (GWP), as summarized in the table below.

| Parameter | Value | Reference |

| Chemical Formula | CH₃CClF₂ | [1] |

| Atmospheric Lifetime | 17 - 21 years | [1][3] |

| Ozone Depletion Potential (ODP) | ~0.065 - 0.07 | [1] |

| Global Warming Potential (100-year) | 2300 - 5000 | [1] |

Tropospheric Degradation Pathway

The atmospheric degradation of HCFC-142b is predominantly initiated by the abstraction of a hydrogen atom by the hydroxyl radical (OH). This initial reaction is the rate-determining step for its removal from the troposphere.

Initiation Reaction with OH Radical

The reaction proceeds as follows:

CH₃CClF₂ + OH → CH₂CClF₂ + H₂O

The rate of this reaction is temperature-dependent and has been the subject of several kinetic studies.

| Temperature (K) | Rate Constant (k) (cm³ molecule⁻¹ s⁻¹) | Experimental Technique | Reference |

| 293 | (2.6 ± 0.4) x 10⁻¹⁵ | Laser Pulse Initiation / Long Path Absorption | [5] |

| 270 | Agrees with earlier higher flash energy studies | Flash Photolysis - Resonance Fluorescence | [6] |

Formation and Fate of the Haloalkyl Radical (CH₂CClF₂)

The resulting haloalkyl radical, CH₂CClF₂, rapidly reacts with molecular oxygen (O₂) in the atmosphere to form a peroxy radical, CH₂(O₂)CClF₂.

CH₂CClF₂ + O₂ (+ M) → CH₂(O₂)CClF₂ (+ M)

Peroxy Radical Chemistry

The fate of the peroxy radical is complex and can proceed via several pathways, primarily involving reactions with nitric oxide (NO), hydroperoxy radicals (HO₂), or other peroxy radicals (RO₂). In a typical NOx-rich atmospheric environment, the reaction with NO is dominant.

CH₂(O₂)CClF₂ + NO → CH₂(O)CClF₂ + NO₂

This reaction yields an alkoxy radical, CH₂(O)CClF₂.

Alkoxy Radical Decomposition

The subsequent reactions of the alkoxy radical determine the final degradation products. For HCFCs with a single chlorine atom, it is suggested that the chlorine is released "essentially instantaneously" following the initial OH attack, implying rapid decomposition of the subsequent radicals.[3] The alkoxy radical, CH₂(O)CClF₂, is expected to undergo decomposition. One plausible pathway involves the elimination of a chlorine atom.

A proposed major fate of the alkoxy radical is reaction with O₂ to form an aldehyde and a hydroperoxy radical.[5]

CH₂(O)CClF₂ + O₂ → CF₂ClCHO + HO₂

The rate coefficient for this reaction has been determined to be (2.5 ± 1.5) x 10⁻¹⁵ cm³ molecule⁻¹ s⁻¹.[5] An upper limit for the unimolecular decomposition via C-C bond fission has also been estimated to be ≤ 1.5 x 10³ s⁻¹.[5]

Final Degradation Products

Based on experimental studies, the primary carbonyl product of HCFC-142b oxidation in the troposphere is chlorodifluoroacetaldehyde (CF₂ClCHO) .[5] Further degradation of this aldehyde is expected. Additionally, the formation of mixed fluorochloroacetic acids has been suggested as a potential outcome of HCFC-142b degradation.[7]

The overall degradation can be summarized in the following logical flow:

Experimental Protocols

The kinetic and mechanistic data for the atmospheric degradation of HCFC-142b have been primarily obtained through two key experimental techniques: flash photolysis-resonance fluorescence and smog chamber studies.

Flash Photolysis-Resonance Fluorescence (FP-RF)

This technique is used to measure the absolute rate constants for the reaction of OH radicals with HCFC-142b.

Experimental Workflow:

Methodology:

-

OH Radical Generation: A pulse of UV light from a laser (e.g., an excimer laser) photolyzes a precursor molecule (e.g., H₂O or HNO₃) in a flow reactor to produce OH radicals.

-

Reaction: The generated OH radicals react with a known excess concentration of HCFC-142b in a carrier gas (e.g., Argon or Helium).

-

Detection: The concentration of OH radicals is monitored over time using resonance fluorescence. A resonance lamp excites the OH radicals, and the resulting fluorescence is detected by a photomultiplier tube (PMT).

-

Data Analysis: The decay of the fluorescence signal is proportional to the concentration of OH radicals. By measuring the pseudo-first-order decay rate at different HCFC-142b concentrations, the bimolecular rate constant for the reaction can be determined.

Smog Chamber-FTIR Spectroscopy

Smog chamber studies are employed to identify and quantify the stable end products of the atmospheric degradation of HCFC-142b.

Experimental Workflow:

Methodology:

-

Chamber Preparation: A large-volume (typically hundreds to thousands of liters) smog chamber made of inert material (e.g., Teflon) is filled with purified air.

-

Reactant Introduction: Known concentrations of HCFC-142b, an OH radical precursor (e.g., hydrogen peroxide, H₂O₂), and optionally NOx are introduced into the chamber.

-

Reaction Initiation: The mixture is irradiated with UV lamps that simulate the solar spectrum, initiating the photolysis of the OH precursor and the subsequent oxidation of HCFC-142b.

-

Product Monitoring: The concentrations of the reactants and products are monitored over time using in-situ Fourier Transform Infrared (FTIR) spectroscopy. The characteristic infrared absorption spectra of the different species allow for their identification and quantification.

-

Data Analysis: By analyzing the temporal evolution of the reactant and product concentrations, product yields and branching ratios for different reaction pathways can be determined.

Conclusion

The atmospheric degradation of HCFC-142b is primarily driven by its reaction with the hydroxyl radical in the troposphere. This process leads to the formation of a series of reactive intermediates, ultimately resulting in the formation of stable oxidation products, with chlorodifluoroacetaldehyde being a major identified product. While the initial steps of the degradation mechanism are well-established, further research is needed to fully elucidate the complete reaction pathways and to accurately quantify the yields of all final degradation products. The experimental techniques of flash photolysis-resonance fluorescence and smog chamber-FTIR spectroscopy are essential tools in these investigations, providing the kinetic and mechanistic data necessary to assess the full environmental impact of HCFC-142b and its degradation products.

References

- 1. ACP - OH-initiated atmospheric degradation of hydroxyalkyl hydroperoxides: mechanism, kinetics, and structureâactivity relationship [acp.copernicus.org]

- 2. ozone.unep.org [ozone.unep.org]

- 3. acomstaff.acom.ucar.edu [acomstaff.acom.ucar.edu]

- 4. escholarship.org [escholarship.org]

- 5. Time Resolved Studies of Intermediate Products in the Oxidation of HCFC 141b (CFCl2CH3) and HCFC 142 b (CF2ClCH3) | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. ntrs.nasa.gov [ntrs.nasa.gov]

A Technical Guide on the Gas-Phase Reaction of 1-Chloro-1,1-difluoroethane (HCFC-142b) with Hydroxyl Radicals

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

1-Chloro-1,1-difluoroethane, commonly known as HCFC-142b, is a hydrochlorofluorocarbon used as a refrigerant, a blowing agent for foam plastics, and a feedstock for producing fluoropolymers like polyvinylidene fluoride (PVDF).[1] While introduced as a replacement for more potent ozone-depleting chlorofluorocarbons (CFCs), HCFC-142b itself contributes to stratospheric ozone depletion and is a potent greenhouse gas.[1] The primary removal mechanism for HCFC-142b from the troposphere is its reaction with the hydroxyl radical (OH).[2] This guide provides a comprehensive technical overview of this critical atmospheric reaction, detailing its kinetics, products, experimental study methods, and environmental consequences.

Reaction Kinetics and Mechanism

The atmospheric degradation of HCFC-142b is initiated by a hydrogen abstraction reaction with the OH radical. The OH radical removes a hydrogen atom from the methyl group of the HCFC-142b molecule, forming water and a haloalkyl radical.[2]

The primary reaction is: CH₃CClF₂ + OH → •CH₂CClF₂ + H₂O

Rate Constant Data

The rate of this reaction is crucial for determining the atmospheric lifetime of HCFC-142b. The temperature dependence of the rate constant is typically expressed in the Arrhenius form, k(T) = A * exp(-E/RT). Quantitative data from various studies are summarized below.

| Rate Constant Expression (k(T))(cm³ molecule⁻¹ s⁻¹) | Temperature Range (K) | Rate Constant at 298 K(cm³ molecule⁻¹ s⁻¹) | Reference |

| 9.6 x 10⁻¹³ exp(-1650/T) | 220-400 | 3.2 x 10⁻¹⁵ | [3] |

| Not Applicable | 298 (25 °C) | 3.06 x 10⁻¹⁵ | [4] |

Note: The values at 298 K are in close agreement, providing confidence in the kinetic parameters.

Reaction Products and Degradation Pathway

Following the initial hydrogen abstraction, the resulting haloalkyl radical (•CH₂CClF₂) reacts rapidly with molecular oxygen (O₂) in the atmosphere to form a peroxy radical (CH₂CClF₂O₂•).[2] This peroxy radical undergoes a series of complex reactions, leading to the formation of several degradation products. The major identified products include chlorodifluoro acetaldehyde, carbonic difluoride, carbon monoxide, and carbon dioxide.[4]

Caption: Atmospheric degradation pathway of HCFC-142b initiated by OH radicals.

Experimental Methodologies

The kinetic data for the reaction between HCFC-142b and OH radicals are primarily determined using advanced laboratory techniques. The two most common methods are Flash Photolysis and Discharge Flow systems.

Experimental Protocol: Flash Photolysis - Laser-Induced Fluorescence (FP-LIF)

This is a widely used technique for measuring the rate constants of gas-phase reactions.[5][6]

-

Gas Mixture Preparation: A precise mixture of HCFC-142b, an OH radical precursor (e.g., H₂O₂ or HNO₃), and a large excess of an inert buffer gas (e.g., He or N₂) is prepared and flowed slowly through a temperature-controlled reaction cell.

-

Radical Generation: A high-energy, pulsed excimer laser (the "photolysis" laser) is fired into the cell. The laser's ultraviolet light photolyzes the precursor molecule, instantaneously creating a uniform concentration of OH radicals.[7]

-

Concentration Monitoring: The concentration of OH radicals is monitored over time. A second, tunable "probe" laser is passed through the cell, exciting the OH radicals to a higher electronic state. The subsequent fluorescence as the radicals relax back to their ground state is detected by a photomultiplier tube (PMT) positioned at a right angle to the laser beams. This technique is known as Laser-Induced Fluorescence (LIF).[6]

-

Kinetic Measurement: By varying the time delay between the photolysis and probe laser pulses, a fluorescence decay profile of the OH radicals is recorded. In the presence of a large excess of HCFC-142b, the decay is pseudo-first-order.

-

Data Analysis: The pseudo-first-order rate constant (k') is determined from the exponential decay of the LIF signal. By measuring k' at various concentrations of HCFC-142b, a plot of k' versus [CH₃CClF₂] is generated. The slope of this plot yields the second-order rate constant for the reaction.

Caption: Workflow for the Flash Photolysis-Laser Induced Fluorescence (FP-LIF) experiment.

Experimental Protocol: Discharge Flow

The discharge flow method provides an alternative means of studying radical reactions.[7]

-

Radical Generation: A carrier gas (e.g., He) containing a small amount of a precursor (e.g., H₂) is passed through a microwave discharge to generate radicals (H atoms). These are then reacted with a titrant like NO₂ downstream to produce OH radicals.

-

Reaction Zone: The OH radicals are carried down a flow tube at a known pressure and velocity. The reactant, HCFC-142b, is introduced into the flow through a movable injector.

-

Detection: A detector, often a mass spectrometer or a resonance fluorescence lamp, is placed at a fixed point at the end of the flow tube.

-

Kinetic Measurement: The concentration of the OH radical is measured as the position of the movable injector is varied. Since the flow velocity is known, changing the distance between the injector and the detector is equivalent to changing the reaction time.

-

Data Analysis: A plot of the natural logarithm of the OH signal versus the injector position (or reaction time) gives a straight line whose slope is the pseudo-first-order rate constant. The second-order rate constant is then determined by performing experiments at different HCFC-142b concentrations.

Atmospheric and Environmental Implications

The reaction with OH radicals dictates the atmospheric lifetime of HCFC-142b and, consequently, its environmental impact.

| Environmental Property | Value | Reference(s) |

| Atmospheric Lifetime | ~14 - 17 years | [1][4] |

| Ozone Depletion Potential (ODP) | 0.07 | [1] |

| Global Warming Potential (GWP), 100-year | 2,300 - 5,000 | [1] |

The significant lifetime allows HCFC-142b to be transported to the stratosphere, where it can release chlorine atoms that catalytically destroy ozone. Its high GWP indicates it is a potent greenhouse gas, contributing to global warming. Due to these properties, the production and consumption of HCFC-142b are regulated under the Montreal Protocol on Substances that Deplete the Ozone Layer.[1]

Conclusion

The gas-phase reaction of this compound with the hydroxyl radical is the key process governing its atmospheric fate. Extensive experimental work has provided reliable kinetic data, showing a reaction rate that leads to an atmospheric lifetime of over a decade. This lifetime is sufficient for HCFC-142b to act as both an ozone-depleting substance and a significant greenhouse gas. A thorough understanding of this reaction, its products, and its rate, as detailed in this guide, is essential for accurate atmospheric modeling, assessing environmental impacts, and informing regulatory policies concerning HCFCs and their alternatives.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. csl.noaa.gov [csl.noaa.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C2H3ClF2 | CID 6388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synergies between experimental and theoretical studies of gas phase reactions - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/B710132P [pubs.rsc.org]

- 6. Experimental Gas-Phase Removal of OH Radicals in the Presence of NH2C(O)H over the 11.7–353 K Range: Implications in the Chemistry of the Interstellar Medium and the Earth’s Atmosphere - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Global Warming Potential of 1-Chloro-1,1-difluoroethane (HCFC-142b)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-1,1-difluoroethane, also known as HCFC-142b, is a hydrochlorofluorocarbon (HCFC) that has been used as a refrigerant and a foam blowing agent. While developed as a replacement for more potent ozone-depleting substances, HCFC-142b is itself a significant greenhouse gas with a high Global Warming Potential (GWP). This technical guide provides a comprehensive overview of the GWP of HCFC-142b, including its atmospheric lifetime, radiative efficiency, and GWP values over various time horizons. It also outlines the experimental methodologies used to determine these key parameters and visualizes the atmospheric degradation pathway of the compound.

Introduction to Global Warming Potential (GWP)

The Global Warming Potential (GWP) is an index that allows for the comparison of the warming impact of different greenhouse gases relative to carbon dioxide (CO₂), which is assigned a GWP of 1.[1][2] It quantifies the amount of heat trapped by a certain mass of a gas over a specific time period, typically 20, 100, or 500 years.[1] The GWP is a function of a gas's radiative efficiency (its ability to absorb infrared radiation) and its atmospheric lifetime.[3]

Physicochemical and Environmental Properties of HCFC-142b

This compound (HCFC-142b) is a colorless and nearly odorless gas under standard conditions.[4] As a member of the HCFC family, it contributes to both ozone depletion and global warming. Its use has been regulated under international agreements like the Montreal Protocol due to its environmental impact.

The following table summarizes the key physicochemical and environmental properties of HCFC-142b.

| Property | Value | Source(s) |

| Chemical Formula | CH₃CClF₂ | |

| Molar Mass | 100.49 g/mol | |

| Boiling Point | -9.6 °C | |

| Melting Point | -130.8 °C | |

| Atmospheric Lifetime | 17.9 - 19.5 years | [4][5] |

| Ozone Depletion Potential (ODP) | 0.065 - 0.07 | [4] |

| Radiative Efficiency | 0.20 W m⁻² ppb⁻¹ | [5] |

Global Warming Potential of HCFC-142b

The GWP of HCFC-142b has been evaluated by the Intergovernmental Panel on Climate Change (IPCC) and other scientific bodies. The values vary depending on the time horizon considered, reflecting the compound's atmospheric lifetime.

| Time Horizon | GWP Value | Source(s) |

| 20-year | 5490 | [5] |

| 100-year | 1800 - 2310 | [4][5] |

| 500-year | 705 | [5] |

Experimental Protocols for Determining Key Parameters

The determination of a compound's GWP relies on the accurate measurement of its atmospheric lifetime and radiative efficiency. Below are overviews of the experimental methodologies employed for these measurements.

Determination of Atmospheric Lifetime

The atmospheric lifetime of HCFC-142b is primarily determined by its reaction with the hydroxyl radical (OH) in the troposphere. The overall atmospheric lifetime is calculated based on the rate of this reaction.

Experimental Approach: Flash Photolysis-Resonance Fluorescence

One common method to measure the rate constant of the reaction between an HCFC and the OH radical is flash photolysis-resonance fluorescence.

-

Principle: A pulse of UV light (flash photolysis) is used to generate OH radicals from a precursor molecule (e.g., H₂O). The subsequent decay of the OH radical concentration in the presence of HCFC-142b is monitored over time using resonance fluorescence.

-

Methodology:

-

A mixture of HCFC-142b, an OH radical precursor, and a buffer gas (like Helium or Nitrogen) is introduced into a reaction cell at a controlled temperature and pressure.

-

A flash lamp or a pulsed laser generates a burst of UV radiation, photolyzing the precursor to produce OH radicals.

-

A resonance lamp emits light at a wavelength that is specifically absorbed by OH radicals.

-

A detector, positioned perpendicular to the resonance lamp beam, measures the intensity of the fluorescence emitted by the excited OH radicals.

-

The decay of the fluorescence signal over time is recorded, which is proportional to the decay of the OH radical concentration.

-

By varying the concentration of HCFC-142b and observing the change in the OH decay rate, the bimolecular rate constant for the reaction can be determined.

-

The tropospheric lifetime (τ_tropo) is then calculated using the measured rate constant and the average global concentration of OH radicals.

Determination of Radiative Efficiency

Radiative efficiency is a measure of how effectively a molecule absorbs infrared radiation at wavelengths where the Earth radiates heat.

Experimental Approach: Fourier Transform Infrared (FTIR) Spectroscopy

The absorption of infrared radiation by HCFC-142b is measured using Fourier Transform Infrared (FTIR) spectroscopy.

-

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a sample as a function of wavelength. The resulting spectrum provides a unique "fingerprint" of the molecule's vibrational modes.

-

Methodology:

-

A known concentration of HCFC-142b gas is introduced into a gas cell with a known optical path length.

-

A beam of infrared radiation is passed through the gas cell.

-

The transmitted radiation is analyzed by an FTIR spectrometer, which measures the amount of light absorbed at each wavelength.

-

This measurement is repeated at various pressures and temperatures to simulate different atmospheric conditions.

-

The absorption cross-section for each wavelength is calculated from the measured absorbance, concentration, and path length using the Beer-Lambert law.

-

The radiative efficiency is then calculated by integrating the absorption cross-sections over the thermal infrared spectrum, taking into account the Earth's emission spectrum.

-

Atmospheric Degradation Pathway of HCFC-142b

The primary degradation pathway for HCFC-142b in the atmosphere is initiated by a reaction with the hydroxyl radical (OH). This reaction involves the abstraction of a hydrogen atom from the methyl group.

Atmospheric Degradation Pathway of HCFC-142b

Logical Workflow for GWP Determination

The determination of the Global Warming Potential for a compound like HCFC-142b follows a structured workflow that integrates experimental data with atmospheric modeling.

Workflow for GWP Determination

Conclusion

This compound (HCFC-142b) is a potent greenhouse gas with a significant Global Warming Potential, particularly over shorter time horizons. Its atmospheric lifetime of approximately 18-19 years and high radiative efficiency contribute to its warming impact. The experimental determination of its reaction rate with hydroxyl radicals and its infrared absorption spectrum are crucial for accurately quantifying its GWP. Understanding the atmospheric chemistry and warming potential of such compounds is essential for developing environmentally benign alternatives and for informing climate policy.

References

The Solubility of 1-Chloro-1,1-difluoroethane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 1-Chloro-1,1-difluoroethane (HCFC-142b), a hydrochlorofluorocarbon with the chemical formula CH₃CClF₂. While primarily known for its applications as a refrigerant and a blowing agent for foam plastics, understanding its solubility in various organic solvents is crucial for process design, chemical synthesis, and safety protocols in research and industrial settings.[1] This document compiles available quantitative data, details relevant experimental methodologies for solubility determination, and presents a logical workflow for such experiments.

Core Properties of this compound